N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide is a benzamide derivative featuring a 2,3-dimethoxybenzamide core linked to a 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl substituent.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-8-9-14(21-10-5-11-27(21,23)24)12-16(13)20-19(22)15-6-4-7-17(25-2)18(15)26-3/h4,6-9,12H,5,10-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAIMYBZLOWZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dioxidoisothiazolidinyl group: This involves the reaction of an appropriate precursor with sulfur dioxide and an oxidizing agent to introduce the dioxidoisothiazolidinyl moiety.
Attachment of the benzamide core: The benzamide core is introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the dimethoxy groups: The dimethoxy substituents are typically introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The dioxidoisothiazolidinyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxidoisothiazolidinyl group, potentially yielding a simpler structure.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler amides.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer treatment due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can disrupt the cell cycle, leading to reduced cell proliferation and potential anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
A comparative analysis of key structural analogs is provided in Table 1.
Key Observations :
- Core Benzamide Scaffold : All compounds retain the benzamide backbone, critical for hydrogen bonding with biological targets.
- Bromo substituents (e.g., 7a) may improve binding to hydrophobic pockets in receptors like dopamine D3 , whereas methoxy groups (target compound) favor solubility and π-stacking interactions. Silicon-fluoride (SiFA) in ’s compound enables applications in PET imaging, a functional distinction from other analogs .
Research Findings and Implications
- Metabolic Stability : Sulfone groups (e.g., isothiazolidin-1,1-dioxide) reduce oxidative metabolism compared to thioether-containing analogs, as demonstrated in related compounds .
- Selectivity Challenges : Bromo and methoxy substituents ( vs. target compound) may lead to divergent off-target effects; bromo analogs show higher lipophilicity (logP ~3.5) versus methoxy derivatives (logP ~2.8) .
- Synthetic Flexibility : Click chemistry () and phthalimide deprotection () enable modular derivatization, though the target compound’s synthesis may require specialized conditions for sulfone formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
